molecular formula C12H11ClFN3O2 B1473804 Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1422385-89-4

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1473804
M. Wt: 283.68 g/mol
InChI Key: CKPADGXNYHDTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, also known as EFC, is an organic compound belonging to the pyrazole family. It is a colorless solid that is soluble in polar organic solvents and is used in various scientific research applications. EFC has been studied extensively in the field of medicinal chemistry, and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In addition, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has been used in studies of drug metabolism, as well as in the development of new drugs. It has also been studied for its potential use in the treatment of inflammation, pain, and other diseases.

Mechanism Of Action

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has been found to interact with various enzymes and receptors in the body, including the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the receptors for histamine, serotonin, and glutamate. It is believed that Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate acts by inhibiting the activity of these enzymes and receptors, resulting in a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and the production of pro-inflammatory molecules. In addition, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has been found to reduce the levels of certain hormones, including cortisol, and to reduce blood sugar levels in diabetic mice. It has also been found to reduce the levels of certain neurotransmitters, including serotonin and dopamine.

Advantages And Limitations For Lab Experiments

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate has a number of advantages for use in lab experiments. It is highly soluble in polar organic solvents, making it easy to work with in the laboratory. In addition, it is non-toxic and has a low cost, making it an attractive option for research. However, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate also has some limitations. It is not very stable in acidic conditions, and it is not suitable for use in long-term experiments due to its relatively short shelf-life.

Future Directions

The potential future directions for Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate are numerous. It could be used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. In addition, it could be studied further for its potential use in the treatment of inflammation, pain, and other diseases. Finally, it could be studied for its potential use in the development of new treatments for neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

ethyl 5-amino-1-(3-chloro-2-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPADGXNYHDTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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